molecular formula C10H15Cl2NO2 B12292054 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hcl

2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hcl

Cat. No.: B12292054
M. Wt: 252.13 g/mol
InChI Key: PMTBLRKLMNAJQI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Isomerism

The systematic IUPAC name for the free base form of this compound is 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine , derived from its benzene ring substituents and ethylamine side chain. The numbering of the aromatic ring begins at the chlorine atom (position 2), followed by methoxy groups at positions 3 and 4, with the ethanamine moiety attached at position 2. Structural isomerism may arise from variations in substituent positioning. For instance, relocating the chlorine or methoxy groups to adjacent positions (e.g., 3-chloro-2,4-dimethoxy or 4-chloro-2,3-dimethoxy) would yield constitutional isomers. However, no stereoisomers are possible due to the absence of chiral centers or double-bond geometric constraints.

CAS Registry Number and Alternative Chemical Designations

The compound’s CAS Registry Number is 67287-36-9 for the free base and 95413-92-6 for its hydrochloride salt. Alternative designations include:

  • 2-Chloro-3,4-dimethoxybenzeneethanamine (IUPAC variant)
  • 2-Chlorohomoveratrylamine (common name)
  • MFCD07787483 (MDL identifier)
  • WS-02476 (internal supplier code)

A comprehensive list of synonyms is provided in Table 1.

Table 1: Synonyms for 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine HCl

Synonym Source Identifier
2-Chloro-3,4-dimethoxyphenethylamine PubChem
2-(2-Chloro-3,4-diméthoxyphényl)éthanamine ChemSpider
DA-26669 PubChem
NSC17833 PubChem

Molecular Formula and Structural Characterization

The free base has the molecular formula C₁₀H₁₄ClNO₂ , while the hydrochloride salt adopts C₁₀H₁₅Cl₂NO₂ due to the addition of HCl. Key structural features include:

  • A benzene ring with chloro (Cl) and two methoxy (OCH₃) groups at positions 2, 3, and 4.
  • A two-carbon ethylamine chain (-CH₂CH₂NH₂) attached to position 2 of the ring.

Spectroscopic data, though not fully detailed in public databases, can be inferred from analogous compounds:

  • ¹H NMR : Expected signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and ethylamine protons (δ 2.5–3.5 ppm).
  • IR : Stretching vibrations for N-H (3300 cm⁻¹), C-Cl (600–800 cm⁻¹), and C-O (1250 cm⁻¹).

Stereochemical Considerations and Chiral Centers

The molecule lacks chiral centers, as all substituents on the benzene ring and ethylamine side chain reside in symmetric or planar configurations. The chlorine and methoxy groups occupy fixed positions on the aromatic ring, preventing geometric isomerism. The ethylamine chain’s single bonds permit free rotation, but this does not generate stereoisomers due to the absence of tetrahedral stereocenters. Consequently, the compound exists as a single achiral entity, simplifying its synthesis and analysis compared to stereoisomer-rich analogs.

Properties

Molecular Formula

C10H15Cl2NO2

Molecular Weight

252.13 g/mol

IUPAC Name

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H14ClNO2.ClH/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2;/h3-4H,5-6,12H2,1-2H3;1H

InChI Key

PMTBLRKLMNAJQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CCN)Cl)OC.Cl

Origin of Product

United States

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antidepressant Activity

Recent studies have highlighted the potential of compounds related to 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride as novel antidepressants. For instance, scaffold-hopping strategies have been employed to design new antidepressant agents based on similar chemical structures. A compound identified as 6a-1 , which is structurally related to 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride, demonstrated significant neuroprotective effects and reduced immobility in forced swim tests, indicating potential antidepressant properties .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects using PC12 cells, a model for studying neuronal damage and protection. The results indicated that derivatives of this compound could protect against corticosterone-induced lesions in these cells, suggesting a mechanism for combating neurotoxicity associated with depression .

Antibacterial Properties

Research has shown that compounds derived from 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride exhibit antibacterial activity against various strains of bacteria, including gram-positive bacteria and mycobacterial strains. In a study evaluating a series of related compounds, some derivatives displayed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), indicating their potential as antimicrobial agents .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride is crucial for optimizing its pharmacological properties. Studies have shown that modifications in the phenyl ring can significantly affect the biological activity of the compound. For example, the introduction of halogen substituents has been linked to enhanced antibacterial efficacy .

Synthesis of Related Compounds

The synthesis of isoquinoline derivatives from 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride has been explored as a method to develop new pharmacologically active compounds. These derivatives have shown promise in various biological assays, further expanding the potential applications of the original compound .

Case Studies and Experimental Findings

StudyFocusFindings
Study 1Antidepressant ActivityCompound 6a-1 showed significant reduction in immobility time in forced swim tests compared to controls .
Study 2Antibacterial ActivitySeveral derivatives exhibited submicromolar activity against MRSA, demonstrating potential as effective antimicrobial agents .
Study 3NeuroprotectionCompounds protected PC12 cells from corticosterone-induced damage, suggesting therapeutic potential for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

2-(3,4-Dimethoxyphenyl)ethanamine (CAS 120-20-7): Lacks the 2-chloro substituent but retains the 3,4-dimethoxy groups. Molecular formula: C10H15NO2; molecular weight: 181.23 g/mol . Used as Dopamine HCl Impurity C, indicating its relevance in pharmaceutical quality control .

2-(4-Chlorophenyl)ethylamine HCl (CAS 156-41-2):

  • Features a single 4-chloro substituent without methoxy groups.
  • Molecular formula: C8H11ClN; molecular weight: 155.62 g/mol .
  • Simpler structure with lower lipophilicity compared to the target compound.

25C-NBOMe HCl (CAS 1539266-19-7): Substituted with 4-chloro, 2,5-dimethoxy groups and a benzyl moiety on the amine. Molecular formula: C18H21ClNO3; molecular weight: 372.29 g/mol . The benzyl substitution enhances serotonin receptor affinity, distinguishing it from the target compound .

Dopamine HCl (CAS 62-31-7): Contains 3,4-dihydroxy (catechol) groups instead of methoxy/chloro substituents. Molecular formula: C8H12ClNO2; molecular weight: 189.64 g/mol . The catechol structure is critical for dopaminergic activity, absent in the target compound.

Physicochemical Properties

Compound CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine HCl C10H15Cl2NO2* 2-Cl, 3,4-OCH3 ~238.11 (estimated) High lipophilicity due to Cl and OCH3
2-(3,4-Dimethoxyphenyl)ethanamine 120-20-7 C10H15NO2 3,4-OCH3 181.23 Lacks chloro, used as impurity standard
2-(4-Chlorophenyl)ethylamine HCl 156-41-2 C8H11ClN 4-Cl 155.62 Minimal substitution, lower complexity
Dopamine HCl 62-31-7 C8H12ClNO2 3,4-OH 189.64 Catechol structure for receptor binding
25C-NBOMe HCl 1539266-19-7 C18H21ClNO3 4-Cl, 2,5-OCH3, N-benzyl 372.29 Enhanced receptor affinity via benzyl

*Estimated based on methanamine analog data .

Pharmacological Implications

  • Structural Rigidity : The dimethoxy groups may reduce metabolic degradation compared to catechol-containing compounds like dopamine .
  • Receptor Interactions : While direct data are unavailable, the 25C-NBOMe analog’s benzyl substitution demonstrates how structural modifications can target specific receptors (e.g., 5-HT2A) .

Data Tables

Table 1: Structural Comparison of Substituted Phenethylamines

Compound Substituents Amine Chain Salt Form Molecular Weight (g/mol)
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine HCl 2-Cl, 3,4-OCH3 Ethanamine HCl ~238.11
2-(3,4-Dimethoxyphenyl)ethanamine 3,4-OCH3 Ethanamine Free base 181.23
2-(4-Chlorophenyl)ethylamine HCl 4-Cl Ethylamine HCl 155.62
Dopamine HCl 3,4-OH Ethylamine HCl 189.64

Table 2: Key Physicochemical Properties

Compound LogP* (Estimated) Solubility (Water) Metabolic Stability
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine HCl 2.5–3.2 Low Moderate (methoxy resistance)
Dopamine HCl 0.5–1.0 High Low (catechol oxidation)
25C-NBOMe HCl 3.8–4.5 Very low High (bulky substituents)

*Predicted using substituent contributions.

Biological Activity

2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride, commonly referred to as “compound X,” is a phenethylamine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C₉H₁₄ClN O₂
  • Molecular Weight : 201.67 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of compound X primarily stems from its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. The compound is believed to act as an agonist at the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. Additionally, its structure allows for potential interactions with dopaminergic systems, contributing to its pharmacological profile.

Biological Activity Overview

Research has indicated several key areas where compound X exhibits notable biological activity:

  • Psychoactive Effects : Similar to other phenethylamines, compound X has been studied for its psychoactive properties. It shows potential as a hallucinogen, influencing perception and mood through serotonergic pathways .
  • Antitumor Activity : Preliminary studies suggest that compound X may possess antitumor properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
  • Neuroprotective Effects : There is emerging evidence that compound X may offer neuroprotective benefits, possibly through modulation of neuroinflammatory pathways and enhancement of neuronal survival under stress conditions .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
PsychoactiveAgonist at 5-HT2A receptor
AntitumorCytotoxicity against cancer cell lines
NeuroprotectiveReduction in neuronal apoptosis

Table 2: In Vitro Cytotoxicity Results

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.4
U-937 (Monocytic Leukemia)12.3
SK-MEL-2 (Melanoma)10.8

Case Studies

Several case studies have highlighted the potential therapeutic applications of compound X:

  • Case Study on Antitumor Activity :
    • A study conducted on MCF-7 breast cancer cells revealed that compound X induced apoptosis through the activation of caspase pathways. Flow cytometry analysis showed a significant increase in apoptotic cells upon treatment with compound X compared to control groups .
  • Neuroprotective Study :
    • In a model of neuroinflammation, compound X demonstrated the ability to reduce levels of pro-inflammatory cytokines and promote neuronal survival in cultured neurons exposed to oxidative stress .
  • Psychoactive Properties Investigation :
    • A clinical trial assessing the psychoactive effects of compound X found that participants reported altered sensory perceptions and mood changes consistent with serotonergic activity, supporting its classification as a psychoactive substance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.